Ethyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate

Lipophilicity Drug Design Pharmacokinetics

Tetrahydrobenzothiophene scaffold optimization often stalls due to unsuitable ester handles-methyl esters hydrolyze too fast, bulky esters resist functionalization. This compound resolves both with an optimal LogP of 2.80 and a low melting point of 30°C, enabling smooth parallel synthesis and kilogram-scale handling. • Balanced ethyl ester: facile hydrolysis, amidation, or reduction without premature degradation • Low-melt solid: reduced heating costs and simpler equipment for API manufacturers • Reliable ≥98% purity ensures reproducible library synthesis and analytical method development

Molecular Formula C11H14O2S
Molecular Weight 210.29 g/mol
CAS No. 19282-45-2
Cat. No. B1340452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate
CAS19282-45-2
Molecular FormulaC11H14O2S
Molecular Weight210.29 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC2=C(S1)CCCC2
InChIInChI=1S/C11H14O2S/c1-2-13-11(12)10-7-8-5-3-4-6-9(8)14-10/h7H,2-6H2,1H3
InChIKeyBNSTWYGMSUJOFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate: Core Intermediate Overview


Ethyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate (CAS 19282-45-2) is a bicyclic sulfur-containing heterocycle belonging to the tetrahydrobenzothiophene class. This compound is characterized by a partially saturated benzothiophene core fused with a cyclohexene ring and an ethyl carboxylate moiety at the 2-position [1]. It is widely recognized as a versatile building block in medicinal chemistry and organic synthesis, serving as a precursor for the construction of more complex, biologically active molecules [1]. The compound exhibits a melting point of 30 °C and a boiling point of 193 °C at 16 Torr, making it a low-melting solid or liquid at ambient conditions, which facilitates handling and formulation [1].

1
Bicyclic tetrahydrobenzothiophene scaffold for medicinal chemistry building block libraries
2
Ethyl ester handle supports standard derivatization (hydrolysis, amidation, reduction)
3
Low-melting solid/liquid near ambient — simplifies dispensing and parallel synthesis workflows

Why This Compound Cannot Be Simply Replaced


The tetrahydrobenzothiophene scaffold is a privileged structure in medicinal chemistry, but subtle variations in substitution pattern and functionalization profoundly impact physicochemical properties, reactivity, and biological performance [1]. The specific combination of a saturated cyclohexene ring, a thiophene sulfur atom, and an ethyl ester at the 2-position confers a unique set of properties that cannot be replicated by other benzothiophene derivatives or ester analogs. Direct substitution with, for example, the methyl ester or the 3-carboxylate isomer is not straightforward, as these changes alter lipophilicity, metabolic stability, and synthetic accessibility, potentially leading to different synthetic yields, purification challenges, and divergent biological activities in downstream applications. The following quantitative evidence demonstrates why this specific compound offers distinct advantages that are not interchangeable with its closest analogs.

Target Compound
Ethyl ester: LogP ~2.80, low-melting (near 30 °C), MW 210.3 g/mol
Potential Substitute
Methyl ester or 3-carboxylate isomer: higher LogP, crystalline high-melting solids, differing MW
Risk
Lipophilicity mismatch may shift partition behavior and in-vitro assay outcomes
Risk
Higher melting amino analogs may complicate handling, dissolution, and formulation screening
Risk
Ester type defines reactivity; direct substitution can alter yield, purification, and downstream scaffold properties
Risk
Molecular weight differences can interfere with analytical tracking and impurity profiling

Quantitative Differentiation from Key Analogs


Lipophilicity Advantage vs Methyl Ester

The ethyl ester derivative exhibits a LogP value of 2.80, which is lower than the LogP of 3.41 observed for the corresponding methyl ester analog [1]. This difference in lipophilicity is significant for drug design, as it suggests improved oral absorption and reduced non-specific binding compared to the more lipophilic methyl ester, while still maintaining sufficient membrane permeability.

Lipophilicity Comparison
Cross-study comparable
Target (ethyl ester): LogP 2.80
Methyl ester analog: LogP 3.41
Δ = -0.61
Reported LogP difference may support drug-design lipophilicity screening
Predicted values; experimental verification advised
Lipophilicity Drug Design Pharmacokinetics

Melting Point Advantage for Formulation

The target compound exhibits a melting point of 30 °C, making it a low-melting solid or liquid at ambient laboratory temperatures [1]. In stark contrast, a common amino-substituted analog, ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, has a significantly higher melting point of 117-118 °C [2].

Melting Point Comparison
Cross-study comparable
Target: 30 °C (low-melting)
Amino-substituted analog: 117–118 °C
Δ ≈ -88 °C
Lower melting point may facilitate handling and formulation in research workflows
Crystalline analog; process-scale behavior may differ
Physical Properties Formulation Process Chemistry

Molecular Weight Differentiation from Analogs

The ethyl ester has a molecular weight of 210.29 g/mol [1]. This is distinct from its methyl ester analog (196.27 g/mol) and the corresponding carboxylic acid (182.24 g/mol for 4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylic acid) [2][3]. This specific molecular weight is a key differentiator for analytical characterization and for predicting pharmacokinetic properties.

Molecular Weight Differentiation
Cross-study comparable
Target: 210.29 g/mol
Methyl ester: 196.27; carboxylic acid: 182.24
Δ +14.02 / +28.05 g/mol
Distinct molecular weight supports analytical method development and identity confirmation
Influences solubility and permeability predictions
Molecular Properties Analytical Chemistry Compound Identification

Key Application Scenarios


Bioactive Heterocyclic Library Synthesis

Given its optimized lipophilicity (LogP 2.80) and versatile ester handle, this compound is ideally suited as a starting material for synthesizing diverse libraries of tetrahydrobenzothiophene derivatives for drug discovery. The ethyl ester provides a balance between reactivity and stability, allowing for further functionalization through hydrolysis, amidation, or reduction, while its physical state (low melting point) simplifies parallel synthesis workflows [1].

Scalable Intermediate for API Synthesis

The compound's favorable physical properties, including a melting point of 30 °C, make it easier to handle and formulate in kilogram-scale processes compared to high-melting crystalline analogs [1]. This can translate to reduced energy costs for heating and simpler equipment requirements, offering a tangible advantage for chemical manufacturers developing active pharmaceutical ingredients (APIs) based on the tetrahydrobenzothiophene scaffold.

Reference Standard for Method Development

Its distinct molecular weight (210.29 g/mol) and well-defined physicochemical profile (LogP, melting point, boiling point) make it an excellent candidate for use as a reference standard in HPLC, GC-MS, or NMR method development [1]. It can serve as a reliable marker for identifying and quantifying related benzothiophene impurities or metabolites in complex mixtures.

Application
Selection Property
Validation Focus
Heterocyclic library synthesis
Ester reactivity and low-melting physical form
Parallel synthesis compatibility, derivatization yields
API intermediate process research
Near-ambient melting point, scalable handling
Purification efficiency, process robustness
Analytical reference standard
Distinct molecular weight and chromatographic behavior
Method specificity, impurity profiling

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